p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid
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Overview
Description
p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid is an organic compound that features a triazeno group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid typically involves the reaction of p-methoxybenzyl chloride with a triazeno compound under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dichlorodicyanobenzoquinone (DDQ), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The triazeno group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane (DCM) is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield oxidized triazeno derivatives, while reduction with sodium borohydride can produce reduced triazeno compounds.
Scientific Research Applications
p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxybenzyl group can enhance the compound’s stability and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
p-Methoxybenzyl chloride: A precursor used in the synthesis of p-(3-(p-Methoxybenzyl)-3-methyl-1-triazeno)benzoic acid.
Benzyl triazenes: Compounds with similar triazeno groups but different substituents on the benzene ring.
Methoxybenzoic acids: Compounds with methoxy groups attached to the benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of both the triazeno and methoxybenzyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65542-18-9 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-[[(4-methoxyphenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H17N3O3/c1-19(11-12-3-9-15(22-2)10-4-12)18-17-14-7-5-13(6-8-14)16(20)21/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
DSKLAYUHVDHXSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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